molecular formula C7H15NO3S B1611891 (1-(Methylsulfonyl)piperidin-4-yl)methanol CAS No. 241134-34-9

(1-(Methylsulfonyl)piperidin-4-yl)methanol

Cat. No. B1611891
M. Wt: 193.27 g/mol
InChI Key: WDKWVYKURJCBFY-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)methanol, also known as MPSM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of piperidine and has a methylsulfonyl group attached to it. MPSM has been studied for its potential use in treating various diseases and disorders, including neurological and psychiatric conditions.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of compounds structurally related to (1-(Methylsulfonyl)piperidin-4-yl)methanol, such as various substituted piperidin-4-yl-methanol derivatives, has been achieved through specific condensation processes. These processes involve using piperidin-4-yl-methanol with different sulfonyl chlorides as reactants, with methylene dichloride as the solvent and triethylamine as the base (Girish et al., 2008); (Benakaprasad et al., 2007); (Prasad et al., 2008).

  • Crystallography and Molecular Structure : X-ray crystallography has been extensively used to determine the crystal and molecular structure of these synthesized compounds. The studies revealed that these compounds crystallize in the monoclinic crystal class and exhibit specific chair conformations in the piperidine ring, providing insights into their molecular geometry (Naveen et al., 2015).

Chemical Properties and Reactions

  • Electrochemical Properties : Research into the electrochemical properties of related compounds has been conducted. Studies have shown that certain methylsulfonyl derivatives can be effective in catalyzing methanol oxidation reactions, indicating potential applications in electrocatalysis and energy conversion (Tang et al., 2016).

  • Reactivity and Transformations : The reactivity of compounds similar to (1-(Methylsulfonyl)piperidin-4-yl)methanol has been explored, particularly in the context of stereospecific rearrangements during synthesis processes. This research provides valuable insights into the manipulation of such compounds for various synthetic applications (Back et al., 2003).

Application in Organic Synthesis

  • Organocatalysis : The use of certain piperidine derivatives in organocatalysis has been demonstrated. For example, they have been employed in the synthesis of densely functionalized piperidines, showcasing their utility in complex organic synthesis (Palermo et al., 2016).

  • NMR Spectroscopy Applications : The application of NMR spectroscopy in the study of substituted piperidine derivatives, such as 1-methyl-2-piperidine methanol, has been a focus of research. This provides an avenue for detailed stereostructural elucidation, crucial for understanding chemical behavior and interactions (Cholli & Pennino, 1988).

properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWVYKURJCBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593023
Record name [1-(Methanesulfonyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Methylsulfonyl)piperidin-4-yl)methanol

CAS RN

241134-34-9
Record name [1-(Methanesulfonyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate 18 was reacted with lithium aluminum hydride in THF to give 19.
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Synthesis routes and methods II

Procedure details

A solution of 1.0 M lithium aluminum hydride (200 ml, 0.2 mole) in tetrahydrofuran was added dropwise to a solution of 1-methanesulfonylpiperidine-4-carboxylic acid ethyl ester (68 grams, 0.29 mole) in tetrahydrofuran (500 ml) at about +5° C. The reaction mixture was stirred at 5-10° C. for 15 minutes. Water (10 ml) was added dropwise and the mixture was filtered. The filtrate was concentrated under reduced pressure and triturated with 50% ethyl ether-hexane (100 ml). The resulting white solid was collected and dried to give 1-methanesulfonylpiperidine-4-methanol (46 grams, 82%), m.p. 96-97° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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